molecular formula C11H12ClN3O3 B2629387 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-30-2

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2629387
CAS No.: 1431963-30-2
M. Wt: 269.69
InChI Key: PECCIYVNQRORCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyrazole ring, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure efficient heat and mass transfer, precise temperature control, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anticancer properties.

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Investigated for its psychoactive effects.

Uniqueness

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its combination of a benzodioxole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c1-14-5-8(12)11(13-14)17-7-2-3-9-10(4-7)16-6-15-9;/h2-5H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCIYVNQRORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC3=C(C=C2)OCO3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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